molecular formula C10H9FO2 B13637877 Methyl 2-(2-fluorophenyl)acrylate

Methyl 2-(2-fluorophenyl)acrylate

Cat. No.: B13637877
M. Wt: 180.17 g/mol
InChI Key: GRXCXVWJPMEOBG-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)acrylate: is an organic compound with the molecular formula C10H9FO2 It is an ester derived from 2-fluorophenylacrylic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2-fluorophenyl)acrylate typically involves the esterification of 2-fluorophenylacrylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-Fluorophenylacrylic acid+MethanolAcid CatalystMethyl 2-(2-fluorophenyl)acrylate+Water\text{2-Fluorophenylacrylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-Fluorophenylacrylic acid+MethanolAcid Catalyst​Methyl 2-(2-fluorophenyl)acrylate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: 2-Fluorophenylacrylic acid or other oxidized derivatives.

    Reduction: Methyl 2-(2-fluorophenyl)propanol or similar reduced compounds.

    Substitution: Various substituted phenylacrylate derivatives.

Scientific Research Applications

Methyl 2-(2-fluorophenyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of polymers and materials with specific properties, such as improved thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of methyl 2-(2-fluorophenyl)acrylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways involved would depend on the nature of the derivative and its intended use.

Comparison with Similar Compounds

    Methyl 2-fluoroacrylate: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.

    Methyl 2-(2-chlorophenyl)acrylate: Similar structure with a chlorine atom instead of fluorine, which can affect its chemical properties and reactivity.

    Methyl 2-(2-bromophenyl)acrylate:

Uniqueness: Methyl 2-(2-fluorophenyl)acrylate is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and the development of novel materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2-(2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-5-3-4-6-9(8)11/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCXVWJPMEOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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